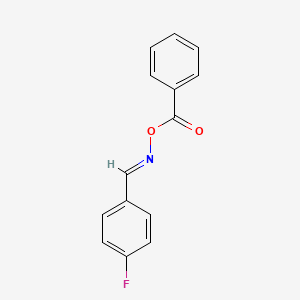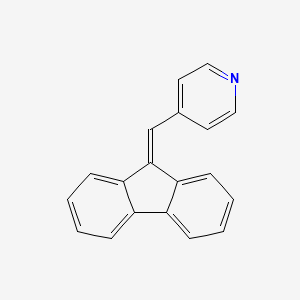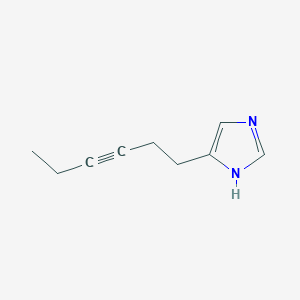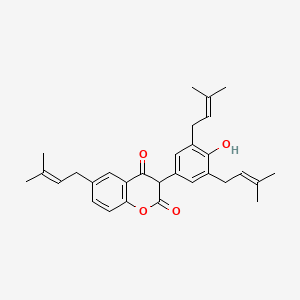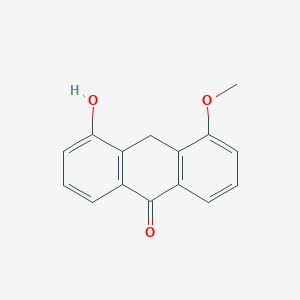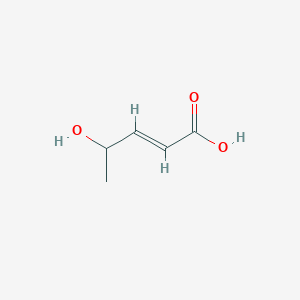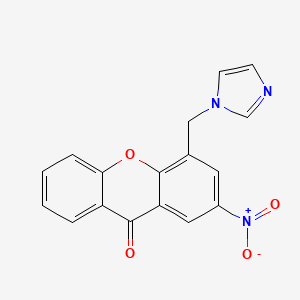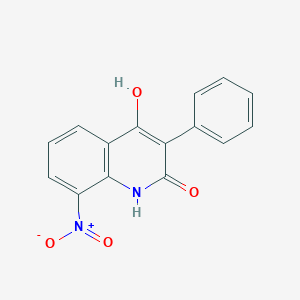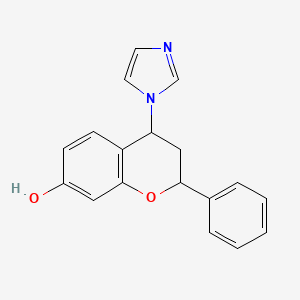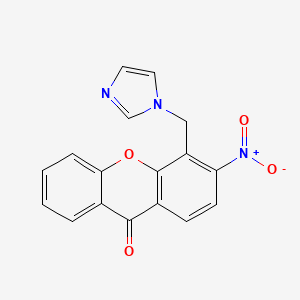
4-Imidazol-1-ylmethylthioxanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Imidazol-1-ylmethylthioxanthen-9-one is a compound that features an imidazole ring attached to a thioxanthene core. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 4-Imidazol-1-ylmethylthioxanthen-9-one typically involves the formation of the imidazole ring followed by its attachment to the thioxanthene core. One common method for synthesizing imidazoles is the cyclization of amido-nitriles, which can be catalyzed by nickel . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-Imidazol-1-ylmethylthioxanthen-9-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the thioxanthene core or the imidazole ring, depending on the reagents used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the imidazole ring or the thioxanthene core.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles .
Scientific Research Applications
4-Imidazol-1-ylmethylthioxanthen-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s imidazole ring is known for its ability to interact with biological targets, making it useful in the design of enzyme inhibitors and other bioactive molecules.
Mechanism of Action
The mechanism of action of 4-Imidazol-1-ylmethylthioxanthen-9-one involves its interaction with molecular targets through the imidazole ring. The nitrogen atoms in the imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The thioxanthene core may also contribute to the compound’s activity by interacting with hydrophobic regions of target molecules .
Comparison with Similar Compounds
4-Imidazol-1-ylmethylthioxanthen-9-one can be compared to other imidazole-containing compounds, such as:
4-Methylimidazole: Known for its use in pharmaceuticals and as a precursor in organic synthesis.
Imidazol-4-ones: These compounds have applications in natural product synthesis and medicinal chemistry.
Indole derivatives: While structurally different, indole derivatives share some biological activities with imidazole compounds and are widely studied for their therapeutic potential.
The uniqueness of this compound lies in its combined imidazole and thioxanthene structure, which may offer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C17H12N2OS |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
4-(imidazol-1-ylmethyl)thioxanthen-9-one |
InChI |
InChI=1S/C17H12N2OS/c20-16-13-5-1-2-7-15(13)21-17-12(4-3-6-14(16)17)10-19-9-8-18-11-19/h1-9,11H,10H2 |
InChI Key |
QHPHZBRQVQYOFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3S2)CN4C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


